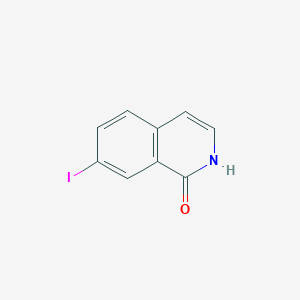

7-Iodoisoquinolin-1(2H)-one

描述

Significance of Isoquinolin-1(2H)-one Scaffolds in Synthetic Organic Chemistry

The isoquinolin-1(2H)-one core is a cornerstone in synthetic and medicinal chemistry. rsc.org These scaffolds serve as crucial synthons for creating a diverse array of bioactive compounds. rsc.org The inherent reactivity of the heterocyclic system allows for functionalization at various positions, enabling the generation of molecular libraries for drug discovery and materials science. The development of efficient and sustainable methods to synthesize these scaffolds, such as those utilizing 3d-transition-metal catalysts like cobalt, iron, and copper, is an active area of contemporary research. rsc.org Methodologies like C-H activation and annulation reactions are continuously being refined to provide access to these valuable structures under mild and environmentally friendly conditions. nih.gov

Overview of Halogenated Isoquinolin-1(2H)-ones as Key Synthetic Intermediates

The introduction of a halogen atom, such as iodine or bromine, onto the isoquinolin-1(2H)-one skeleton dramatically enhances its utility as a synthetic intermediate. Halogenated isoquinolinones are valuable building blocks precisely because the halogen can serve as a versatile handle for a wide range of chemical transformations. researchgate.net

These halogenated compounds are particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic formation of new carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. amazonaws.com For instance, iodo-substituted isoquinolinones are key precursors for creating more complex molecules, including those with potential therapeutic applications. researchgate.netnih.gov The reactivity of the carbon-halogen bond provides a reliable and powerful tool for chemists to elaborate the core structure into more sophisticated and functionalized derivatives. Research has demonstrated the synthesis and utility of various isomers, such as 4-iodoisoquinolin-1(2H)-ones and 5-iodoisoquinolin-1-ones, as pivotal intermediates in the synthesis of biologically important compounds. researchgate.netnih.gov

Structure

3D Structure

属性

分子式 |

C9H6INO |

|---|---|

分子量 |

271.05 g/mol |

IUPAC 名称 |

7-iodo-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) |

InChI 键 |

XJMCKYSXKMSWSO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=C1C=CNC2=O)I |

产品来源 |

United States |

Synthetic Methodologies for 7 Iodoisoquinolin 1 2h One and Analogous Derivatives

Direct Iodination Strategies

The introduction of an iodine atom onto the isoquinolinone scaffold can be achieved through electrophilic substitution reactions. The regiochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the directing groups present on the substrate.

Regioselective C-7 Iodination Approaches

Direct and regioselective iodination at the C-7 position of the isoquinolin-1(2H)-one nucleus is a challenging transformation. The inherent electronic properties of the isoquinolinone ring system typically favor substitution at other positions, such as C-4 or C-5. researchgate.netrsc.org However, strategic manipulation of starting materials and reaction conditions can steer the iodination towards the desired C-7 position.

One conceptual approach involves the use of a starting material already bearing a directing group at a position that electronically or sterically favors iodination at C-7. While direct C-7 iodination of the parent isoquinolin-1(2H)-one is not prominently reported, the synthesis of 7-halo-isoquinolin-1(2H)-ones can often be achieved by employing a substituted benzamide (B126) precursor in a cyclization reaction. For instance, a 3-bromo-5-iodobenzamide (B3121545) could theoretically undergo a transition metal-catalyzed annulation with an alkyne to furnish a 7-iodoisoquinolin-1(2H)-one derivative.

Oxidative Iodination Protocols for Isoquinolinones

Oxidative iodination methods provide an alternative route for the introduction of iodine onto the isoquinolinone ring. These methods often utilize a source of iodide, such as sodium iodide or molecular iodine, in the presence of an oxidant. Hypervalent iodine reagents have also emerged as powerful tools in this context. nih.govbeilstein-journals.org

A notable example of an oxidative process is the iodine-catalyzed oxidative functionalization of azaarenes. acs.org While not a direct C-7 iodination of isoquinolin-1(2H)-one, this method showcases the potential of iodine-based oxidative systems. For instance, an iodine-catalyzed reaction between an isoquinoline (B145761) and a methylarene can lead to the formation of N-benzyl isoquinoline-1,3,4-triones through a cascade of N-benzylation, amidation, and oxidation steps. researchgate.net

Hypervalent iodine reagents, such as (phenyliodonio)sulfamate (PISA), have been employed in the synthesis of substituted isoquinolinones from o-alkenylbenzamides. nih.govbeilstein-journals.org The chemoselectivity of these reactions can be solvent-dependent, yielding either 3- or 4-substituted products. nih.govbeilstein-journals.org The synthesis of 8-iodoisoquinolinone has been reported, which serves as a conformationally rigid and highly reactive catalyst for alcohol oxidation when converted to its hypervalent iodine form. researchgate.netjst.go.jp This underscores the utility of iodinated isoquinolinones as valuable synthetic intermediates.

Annulation and Cyclization Reactions

The construction of the this compound skeleton can be efficiently achieved through annulation and cyclization reactions, often catalyzed by transition metals. These methods offer a high degree of flexibility in accessing a wide range of substituted isoquinolinones.

Transition Metal-Catalyzed Annulation Routes

Transition metals such as palladium and rhodium are extensively used to catalyze the annulation of benzamides with alkynes or other coupling partners to construct the isoquinolinone core. mdpi.commdpi.com By starting with an appropriately substituted benzamide, such as one bearing an iodine atom at the para-position to the amide group, it is possible to synthesize this compound derivatives.

Palladium-catalyzed reactions have proven to be a powerful tool for the synthesis of isoquinolinones. nih.gov These reactions often proceed via a cascade mechanism involving C-H activation, cyclization, and other bond-forming events. acs.orgmdpi.compreprints.org A general strategy involves the coupling of a 2-halobenzamide with an alkyne. To synthesize a this compound, one would start with a 2,4-dihalobenzamide, where one of the halogens is iodine.

A palladium-catalyzed cascade cyclization of alkene-tethered aryl halides with o-bromobenzoic acids has been described for the synthesis of fused indolo[2,1-a]isoquinolines. acs.org This demonstrates the capability of palladium catalysis to orchestrate complex molecular transformations leading to polycyclic systems containing the isoquinoline motif. Another approach involves a palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes to produce N-containing fused quinolin-2(1H)-ones. rsc.org

A borylative cyclization cascade reaction of 1,7-enynes catalyzed by palladium has also been reported for the synthesis of functionalized cyclohexanes, showcasing the versatility of palladium in cascade reactions. rsc.org

Rhodium catalysts are highly effective for the C-H activation and annulation of benzamides with alkynes to afford isoquinolinones. rsc.orgwhiterose.ac.ukresearchgate.net The use of a directing group on the benzamide nitrogen, such as a methoxy (B1213986) or pivaloyloxy group, facilitates the regioselective C-H activation at the ortho position. To obtain a this compound, a 4-iodobenzamide (B1293542) derivative can be employed as the starting material.

A study on the rhodium-catalyzed C-H activation/annulation of benzoyl hydroxamic acid derivatives with vinyl acetate (B1210297) as an acetylene (B1199291) equivalent demonstrated the synthesis of various 6-substituted isoquinolones, including 6-iodoisoquinolin-1(2H)-one. whiterose.ac.uk This methodology highlights the tolerance of the catalytic system to halogen substituents on the aromatic ring.

Furthermore, rhodium-catalyzed carbothiolation of alkynes with carbonyl-containing aryl methyl sulfides provides a route to highly substituted isoquinolins. acs.org Rhodium-catalyzed three-component tandem annulation reactions have also been developed, expanding the toolkit for constructing the isoquinolone framework. researchgate.net

| Catalyst/Reagent | Starting Material(s) | Product | Key Features | Reference(s) |

| p-TsOH, NIS | Isoquinolin-1(2H)-one | 4-Iodoisoquinolin-1(2H)-one | Regioselective C4-iodination | rsc.org |

| Rh₂(II,II), IBA-OAc | Isoquinolinium iodide salts | 4-Iodoisoquinolin-1(2H)-ones | Aerobic oxidation, mild conditions | sci-hub.st |

| I₂, TBHP | Isoquinoline, Methylarene | N-Benzyl isoquinoline-1,3,4-trione | Metal-free, oxidative cascade | researchgate.net |

| Pd(OAc)₂, P(o-tolyl)₃ | Trisubstituted allenamide, Arylboronic acid | Substituted 1,2-dihydroisoquinoline | Cascade cyclization-coupling | mdpi.com |

| [RhCp*Cl₂]₂, AgSbF₆ | 4-Iodobenzamide derivative, Alkyne | This compound derivative | C-H activation/annulation | whiterose.ac.uk |

| Ni(cod)₂, PCy₃ | 2-Halobenzamide, Alkyne | Substituted isoquinolone | Annulation of halobenzamides | acs.org |

| Pd/C, Cu(OAc)₂ | Benzamide, Alkyne | Isoquinolone | Heterogeneous catalysis | researchgate.net |

Synthetic Routes to this compound and its Analogs

The synthesis of isoquinolin-1(2H)-one and its derivatives is of significant interest in medicinal and materials chemistry due to their presence in a wide array of biologically active compounds and functional materials. The introduction of a halogen atom, such as iodine, at the C7-position of the isoquinolinone core provides a valuable handle for further functionalization through cross-coupling reactions. This article focuses on established and emerging synthetic methodologies for obtaining this compound and its analogous derivatives, categorized into metal-catalyzed, metal-free, and multicomponent strategies, as well as precursor-based transformations.

1 Metal-Catalyzed Annulation Reactions

Transition-metal catalysis offers powerful and efficient pathways for the construction of the isoquinolinone scaffold through C-H activation and cyclization strategies.

3 Cobalt-Catalyzed C-H Activation and Annulation

Cobalt-catalyzed C-H activation has emerged as a cost-effective and sustainable alternative to catalysis with precious metals for the synthesis of isoquinolinones. chim.itnih.gov These reactions typically involve the annulation of a benzamide derivative with an alkyne or another coupling partner. The general mechanism proceeds through the formation of a cobaltacycle intermediate via C-H bond activation, followed by insertion of the coupling partner and subsequent reductive elimination to afford the isoquinolinone product. nih.gov

While a direct synthesis of this compound using this method is not extensively documented, the synthesis of various substituted isoquinolinones, including those with halogen substituents, has been successfully demonstrated. For instance, the cobalt-catalyzed C–H activation/annulation of benzamides with fluoroalkylated alkynes yields 3- and 4-fluoroalkylated isoquinolinones. nih.gov This suggests that a similar strategy employing a 4-iodobenzamide derivative and a suitable alkyne could potentially yield the desired this compound. The choice of the directing group on the benzamide is crucial for the efficiency and regioselectivity of the C-H activation step.

A general representation of this approach is the reaction of a substituted benzamide with an alkyne in the presence of a cobalt catalyst, an oxidant, and a suitable solvent. The reaction conditions often require elevated temperatures.

| Catalyst System | Benzamide Derivative | Alkyne | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Co(acac)₂·2H₂O / KOAc | Substituted Benzamides | Fluoroalkylated Alkynes | AgNO₃ | TFE | 80 | Good to Excellent | nih.gov |

| Co(OAc)₂·4H₂O / Salox ligand | Benzamides | Internal/Terminal Alkynes | O₂ | 1,4-Dioxane | 80 | High | nih.gov |

Table 1: Representative Conditions for Cobalt-Catalyzed Isoquinolinone Synthesis

4 Copper-Catalyzed Cyclization Protocols

Copper-catalyzed reactions represent another versatile and widely used method for the synthesis of isoquinolinones. These protocols often involve the cyclization of ortho-halo-substituted benzamides with various coupling partners. The copper catalyst facilitates the formation of key carbon-carbon and carbon-nitrogen bonds required for the annulation process.

For example, copper-catalyzed tandem C-C/C-O coupling of 2-iodo-N-phenyl benzamides with acyclic 1,3-diketones leads to the formation of isocoumarin (B1212949) derivatives, and with cyclic diketones, isoquinolinone derivatives are obtained. organic-chemistry.org This highlights the potential of using appropriately substituted starting materials to construct the desired isoquinolinone core. Furthermore, a copper(II)-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water has been developed for the synthesis of isoquinolin-1(2H)-ones. researchgate.net The inclusion of N-halosuccinimides in this reaction system allows for the synthesis of 4-halogen-substituted isoquinolin-1(2H)-ones. researchgate.net This suggests that a similar strategy starting with a 4-iodo-substituted benzaldehyde (B42025) derivative could be a viable route to this compound.

| Catalyst | Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |

| CuI | 2-Iodo-N-phenyl benzamides, Cyclic diketones | Cs₂CO₃ | DMSO/DMF | Not specified | Good to Excellent | organic-chemistry.org |

| Cu(OAc)₂ | 2-(1-Alkynyl)benzaldimines | H₂O, N-Iodosuccinimide (for 4-iodo derivative) | Not specified | Not specified | Good | researchgate.net |

| CuCl₂ | 2-Iodobenzamide, 1,3-Indanedione derivatives | Cs₂CO₃ | Acetonitrile | Not specified | Moderate to Good | acs.org |

Table 2: Examples of Copper-Catalyzed Isoquinolinone Synthesis

2 Metal-Free Cyclization Approaches

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of isoquinolinones, several metal-free cyclization strategies have been reported. These methods often rely on the use of hypervalent iodine reagents or photochemical activation to induce the desired cyclization.

One such approach involves the oxidative cycloaddition of substituted benzamides and alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA). acs.org This method allows for the convenient preparation of a wide variety of isoquinolinones under mild conditions. acs.org Another metal-free approach is the photoinduced cascade cyclization of alkyne-tethered N-alkoxybenzamides, which can lead to the formation of isoxazolidine-fused isoquinolin-1-ones. researchgate.net While not directly yielding the parent isoquinolinone, these methods demonstrate the potential of metal-free conditions for constructing the core structure.

A plausible metal-free route to this compound could involve the cyclization of a 4-iodobenzamide derivative bearing a suitable reactive group, such as an alkyne, initiated by a non-metallic reagent or by photochemical means.

3 Multi-Component Reaction Protocols for Isoquinolinone Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, adhering to the principles of atom and step economy. tcichemicals.comacsgcipr.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of isoquinolinone and related heterocyclic scaffolds.

While a specific MCR for the direct synthesis of this compound is not prominently described, the general applicability of MCRs suggests that a convergent synthesis could be designed. For example, a three-component reaction involving a substituted benzaldehyde, an amine, and an alkyne derivative could potentially be tailored to produce the desired isoquinolinone structure. The challenge lies in the selection of appropriate starting materials that would lead to the specific substitution pattern of this compound.

Chemical Reactivity and Functionalization of 7 Iodoisoquinolin 1 2h One

C-I Bond Reactivity in Cross-Coupling Reactions

The carbon-iodine bond at the C-7 position is the most versatile functional handle for elaboration of the 7-iodoisoquinolin-1(2H)-one skeleton. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the synthesis of complex molecules, including potent enzyme inhibitors.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents. libretexts.orgharvard.edu

The C-I bond of this compound is an excellent substrate for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-7 position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Typical conditions for the Suzuki-Miyaura coupling of aryl iodides involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands. A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid. nih.govwikipedia.org The reactions are commonly performed in solvent mixtures like dioxane/water or DME/water.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to High |

| Pd/C | - | Na₂CO₃ | DME/H₂O | 25-80 | High |

Other Carbon-Carbon Bond Forming Reactions

Besides the Suzuki-Miyaura coupling, the C-I bond of this compound is amenable to other palladium-catalyzed cross-coupling reactions for C-C bond formation.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. youtube.comwikipedia.org The reaction is typically catalyzed by palladium complexes like Pd(OAc)₂ and requires a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate. youtube.com The high reactivity of aryl iodides ensures that the reaction can often proceed under relatively mild conditions. wikipedia.org An intramolecular variant of the Heck reaction is a powerful tool for constructing cyclic systems. For instance, N-allyl-2-bromobenzamides undergo intramolecular Heck cyclization to yield isoquinolinone derivatives, demonstrating the utility of this reaction in synthesizing the core structure itself. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. youtube.comgold-chemistry.org The reaction is unique in its use of a dual catalytic system, typically a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine. youtube.comorganic-chemistry.orglibretexts.org The reactivity order for the halide is I > Br > Cl, making this compound an ideal substrate for this transformation. youtube.comchim.it

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). nih.govlibretexts.org It is known for its tolerance of a wide variety of functional groups. The reaction is catalyzed by palladium complexes, and additives like lithium chloride (LiCl) can enhance the reaction rate. nih.gov Despite the toxicity of organotin reagents, the Stille coupling remains a valuable method for creating complex C-C bonds where other methods might fail. rsc.org

Electrophilic and Nucleophilic Substitutions on the Isoquinolinone Core

Regioselective Functionalization at C-4 and C-7 Positions

While the C-7 position is readily functionalized via cross-coupling reactions that substitute the iodine atom, the C-4 position of the isoquinolinone core is susceptible to direct C-H functionalization. The lactam carbonyl group directs electrophilic substitution to the C-4 position.

Several methods have been developed for the selective functionalization at C-4. For instance, direct halogenation can be achieved using appropriate reagents. A cost-effective method for direct C-4 halogenation (chlorination, bromination, and iodination) of isoquinolines has been developed through a one-pot sequence involving dearomatization with Boc₂O, electrophilic halogenation, and subsequent acid-promoted rearomatization. nih.govrsc.org Specifically for isoquinolin-1(2H)-ones, a p-toluenesulfonic acid-catalyzed iodination using N-iodosuccinimide (NIS) provides a general and efficient route to various 4-iodoisoquinolin-1(2H)-ones. nih.gov

Beyond halogenation, other functional groups can be introduced at the C-4 position. Palladium-catalyzed C-H difluoroalkylation has been reported, allowing for the installation of difluoroacetate (B1230586) or difluoroacetamide moieties, which are of interest in medicinal chemistry. beilstein-journals.org Other C-4 functionalizations include arylation, amination, and sulfenylation, highlighting the synthetic versatility of this position. beilstein-journals.org

Nitrogen Functionalization (N-Alkylation, N-Arylation)

The nitrogen atom of the lactam in this compound is nucleophilic and can be readily functionalized through alkylation or arylation.

N-Alkylation: The N-alkylation of the isoquinolinone ring is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov The choice of conditions can be crucial, as competitive O-alkylation can sometimes occur, leading to the formation of 1-alkoxyisoquinolines. However, N-alkylation is often the predominant pathway for related lactam systems under standard basic conditions. researchgate.netnih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position is most commonly accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction joins an amine (in this case, the isoquinolinone) with an aryl halide or triflate. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base. researchgate.net This method is highly general and allows for the synthesis of a wide range of N-aryl isoquinolinones.

| Reaction | Reagent/Catalyst | Base | Solvent | Temperature | Reference Type |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ | DMF or THF | RT to 100 °C | Analogous Systems researchgate.netnih.gov |

| N-Arylation (Buchwald-Hartwig) | Ar-X, Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 90-110 °C | Analogous Systems researchgate.net |

Cascade and Tandem Reactions Involving this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a powerful strategy for the rapid construction of complex molecular architectures. rsc.org The bifunctional nature of this compound, possessing both a reactive C-I bond and a modifiable N-H group, makes it an attractive substrate for designing such sequences.

While specific cascade reactions starting directly from this compound are not extensively documented, its known reactivity allows for the proposal of plausible tandem sequences. For example, a derivative of this compound could undergo a palladium-catalyzed cascade process. One possible sequence could involve an initial Sonogashira coupling of the C-I bond with a terminal alkyne, followed by an intramolecular cyclization involving the N-H group or another nucleophile incorporated into the alkyne substrate. Such tandem Sonogashira/cyclization sequences are known to be effective for building fused heterocyclic systems. libretexts.org

Another potential cascade involves an intramolecular Heck reaction. libretexts.org If an alkene moiety is introduced, for instance by N-alkylation with an allyl halide, the resulting substrate could undergo an intramolecular Heck reaction, coupling the C-7 position with the alkene to form a new ring fused to the isoquinolinone core. Such reactions are powerful for generating polycyclic structures. libretexts.org These proposed cascades leverage the established reactivity of the individual functional groups to achieve a significant increase in molecular complexity in a single step.

Radical-Mediated Transformations and Halogen Migration Studies of this compound

The presence of a carbon-iodine bond on the isoquinolinone scaffold introduces a site of reactivity that can be exploited in radical-mediated transformations. The relatively weak C–I bond can undergo homolytic cleavage upon initiation by radical initiators or photochemical irradiation, leading to the formation of an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions, including cyclizations and intermolecular additions. Furthermore, the iodine substituent can potentially undergo migration around the aromatic ring under specific conditions, a phenomenon known as a halogen dance.

Radical-Mediated Transformations

While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the reactivity of analogous iodo-substituted heterocyclic systems provides a strong basis for predicting its behavior in radical reactions. A key transformation anticipated for a suitably substituted this compound is radical cyclization. For instance, if an alkenyl or alkynyl group is present at the N-2 position, the generation of an aryl radical at the C-7 position can initiate an intramolecular cyclization to form new carbocyclic or heterocyclic rings.

This type of reaction is well-precedented for iodo-N-alkenyl amides, which undergo efficient radical cyclization to furnish isoquinolinone derivatives. The general mechanism involves the generation of an aryl radical via homolysis of the C-I bond, which then adds to the tethered unsaturated system. The resulting alkyl or vinyl radical is subsequently quenched to afford the cyclized product.

Table 1: Hypothetical Radical Cyclization of N-Alkenyl-7-Iodoisoquinolin-1(2H)-one Derivatives

| Entry | Substrate | Radical Initiator/Conditions | Product(s) | Proposed Yield (%) |

| 1 | N-(prop-2-en-1-yl)-7-iodoisoquinolin-1(2H)-one | AIBN, Bu₃SnH, Toluene, 80 °C | Tricyclic fused isoquinolinone | 60-75 |

| 2 | N-(but-3-en-1-yl)-7-iodoisoquinolin-1(2H)-one | (PhCO₂)₂, Benzene (B151609), reflux | Spiro-isoquinolinone | 50-65 |

| 3 | N-(pent-4-en-1-yl)-7-iodoisoquinolin-1(2H)-one | Et₃B, O₂, CH₂Cl₂, 0 °C to rt | Fused seven-membered ring isoquinolinone | 40-55 |

Note: The data in this table is hypothetical and based on analogous reactions reported for similar iodo-substituted N-alkenyl amides. AIBN = Azobisisobutyronitrile; Bu₃SnH = Tributyltin hydride; (PhCO₂)₂ = Benzoyl peroxide; Et₃B = Triethylborane.

Halogen Migration Studies

The migration of a halogen atom around an aromatic or heteroaromatic ring, often referred to as a "halogen dance," is another potential transformation for this compound, typically under basic conditions. This rearrangement is driven by the formation of a thermodynamically more stable organometallic intermediate. While direct studies on this compound are scarce, research on iodoquinolines provides valuable insights into this phenomenon.

The generally accepted mechanism for a base-catalyzed halogen dance involves the deprotonation of a ring carbon by a strong base, such as lithium diisopropylamide (LDA), to form a carbanionic species. This intermediate can then induce the migration of the iodine atom to a different position on the ring through a series of equilibria involving halogen-metal exchange. The position of the equilibrium, and thus the final position of the iodine atom, is influenced by the electronic and steric properties of the substituents on the ring.

For this compound, treatment with a strong base could potentially lead to the migration of the iodine atom to an adjacent, or even a more distant, carbon atom. The regiochemical outcome of such a rearrangement would be highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature.

Table 2: Plausible Halogen Migration Pathways for this compound

| Entry | Conditions | Proposed Intermediate | Potential Product(s) |

| 1 | LDA, THF, -78 °C | 6-lithio-7-iodoisoquinolin-1(2H)-one | 6-Iodoisoquinolin-1(2H)-one |

| 2 | LDA, THF, -78 °C to rt | 8-lithio-7-iodoisoquinolin-1(2H)-one | 8-Iodoisoquinolin-1(2H)-one |

| 3 | t-BuLi, Et₂O, -78 °C | Multiple lithiated species | Mixture of iodo-isomers |

Note: This table presents plausible outcomes based on the principles of the halogen dance rearrangement observed in related heterocyclic systems. LDA = Lithium diisopropylamide; THF = Tetrahydrofuran; t-BuLi = tert-Butyllithium.

Further experimental investigation is required to fully elucidate the specific pathways and outcomes of radical-mediated transformations and halogen migration studies for this compound. However, the existing literature on analogous systems provides a solid foundation for exploring the synthetic utility of this compound in these intriguing areas of chemical reactivity.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 7-Iodoisoquinolin-1(2H)-one, one would expect to see distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring (at positions 5, 6, and 8) would appear in the downfield region (typically δ 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, triplets) would be dictated by their coupling to adjacent protons. The iodine atom at position 7 would influence the chemical shifts of neighboring protons (H-6 and H-8) due to its electronic effects. The two vinyl protons on the pyridinone ring (at positions 3 and 4) would likely appear as doublets, coupled to each other. A broad singlet for the N-H proton would also be expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would show a signal for each of the nine unique carbon atoms in the this compound structure. The most downfield signal would correspond to the carbonyl carbon (C-1) of the amide group, typically appearing around δ 160-170 ppm. The carbons of the aromatic and vinyl portions of the rings would resonate in the δ 100-150 ppm range. The carbon directly attached to the iodine atom (C-7) would show a characteristic upfield shift compared to its non-substituted analogue due to the heavy atom effect, and its signal might be observed at a significantly lower chemical shift than other aromatic carbons.

Advanced NMR Techniques (e.g., 2D NMR, Heteronuclear NMR)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network, for instance, between H-3 and H-4, and among the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure by connecting different fragments, for example, by showing correlations from the N-H proton to carbons C-1 and C-8a.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS-ESI) for Accurate Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula (C₉H₆INO). The observed mass would be compared to the calculated theoretical mass. The presence of iodine would be evident from its characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I). The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide (lactam).

A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

Absorptions around 3000-3100 cm⁻¹ for C-H stretching of the aromatic and vinyl groups.

Bands in the 1500-1600 cm⁻¹ region corresponding to C=C bond stretching within the aromatic and pyridinone rings.

While the specific data is not published, the application of these standard analytical techniques would be the established method for the complete structural elucidation and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Detailed experimental data regarding the UV-Vis absorption maxima of this compound, which is crucial for understanding its electronic transitions, is not available in the reviewed literature. Such data would typically provide insights into the π-electron system of the isoquinolinone core and the influence of the iodine substituent on its electronic structure.

Table 4.4.1. UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Reference |

|---|

X-ray Crystallography for Solid-State Structural Determination

The single-crystal X-ray crystallographic data for this compound, which would definitively determine its solid-state molecular structure, bond lengths, bond angles, and crystal packing, has not been reported in the scientific literature searched. This information is essential for a complete structural elucidation of the compound in the solid phase.

Table 4.5.1. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆INO |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become an indispensable tool for examining reaction mechanisms at the molecular level. For a molecule like 7-Iodoisoquinolin-1(2H)-one, DFT could provide profound insights into its chemical behavior.

Elucidation of Transition States and Energy Barriers

Future DFT studies could focus on reactions involving the 7-iodo-isoquinolin-1(2H)-one scaffold, such as palladium-catalyzed cross-coupling reactions at the C-7 position. Theoretical calculations would be employed to locate the transition state structures for each step of a catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). By calculating the energy of these transition states relative to the reactants and intermediates, a complete energy profile of the reaction can be constructed. This would allow for the determination of the rate-determining step and provide a quantitative measure of the reaction's feasibility.

For instance, a hypothetical DFT study on the Suzuki coupling of this compound with phenylboronic acid would involve calculating the energy barriers for the key steps. The results could be compiled into a table to compare different catalytic systems or reaction conditions.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Coupling Reaction

| Reaction Step | Catalyst System | Solvent | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | Data not available |

| Transmetalation | Pd(PPh₃)₄ | Toluene | Data not available |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | Data not available |

No experimental or theoretical data is currently available in the literature for this specific reaction.

Electronic Structure and Reactivity Descriptors Analysis

Analysis of the electronic structure of this compound using DFT would be fundamental to understanding its reactivity. Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Furthermore, reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, could be calculated to predict the most reactive sites for various types of chemical reactions. These descriptors would quantify the influence of the electron-withdrawing iodine atom and the lactam functionality on the aromatic ring's reactivity.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for studying the three-dimensional structure and dynamics of molecules. For this compound, which is a relatively rigid molecule, conformational analysis would primarily focus on the orientation of substituents if the core structure were to be further modified. In its ground state, the isoquinolinone ring system is expected to be nearly planar. Molecular mechanics or DFT calculations could be used to confirm the planarity and to investigate subtle deviations from it. Such studies are foundational for understanding how the molecule might interact with biological targets or crystal packing forces.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. yukiozaki.comresearchgate.net For this compound, these calculations could predict various spectra.

NMR Spectroscopy: The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure. The effect of the iodine atom on the chemical shifts of the nearby protons and carbons would be of particular interest.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O and N-H stretching frequencies of the lactam ring.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H-8) | Data not available |

| ¹³C NMR | Chemical Shift (C-7) | Data not available |

| IR Spectroscopy | C=O Stretch Frequency | Data not available |

| UV-Vis Spectroscopy | λ_max | Data not available |

No experimental or theoretical data is currently available in the literature for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Privileged Building Block for Diverse Heterocyclic Systems

The isoquinoline (B145761) framework is considered a privileged structure in medicinal chemistry, as it is a core component of numerous natural products and pharmacologically active molecules. nih.goveburon-organics.com As a derivative, 7-Iodoisoquinolin-1(2H)-one functions as an exceptionally useful building block for the synthesis of a wide array of other heterocyclic systems. nih.gov The presence of the iodine atom at the C-7 position offers a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

This reactivity enables its use in constructing more complex fused heterocyclic systems. For instance, isoquinoline derivatives are employed in multicomponent cascade reactions to form intricate scaffolds like imidazo[2,1-a]isoquinolines. nih.gov Similarly, they can be utilized in the synthesis of pyrrolo[2,1,a]isoquinolinones and pyrimido-fused quinolines, which are of significant interest due to their biological activities. mdpi.comnih.gov The strategic placement of the iodo group on the benzene (B151609) ring portion of the isoquinolone core makes it an ideal starting point for palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.netmdpi.commdpi.com This versatility allows chemists to generate extensive libraries of novel heterocyclic compounds for drug discovery and other applications.

Scaffold for Complex Molecule Synthesis

The rigid isoquinolone skeleton of this compound makes it an excellent scaffold for the synthesis of complex molecules, including natural product analogues and novel pharmaceutical agents. nih.govnih.govresearchgate.net A scaffold in this context is a core molecular structure upon which a variety of functional groups can be systematically added to build more elaborate compounds. The true synthetic power of this compound lies in the strategic utility of the iodine atom.

The carbon-iodine bond is relatively weak, making it a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient attachment of a wide range of molecular fragments at the 7-position. For example, using a palladium catalyst, an aryl or heteroaryl group can be introduced via a Suzuki coupling reaction with a corresponding boronic acid. researchgate.netmdpi.com This is a powerful method for creating biaryl structures, which are common motifs in bioactive molecules. Similarly, Sonogashira coupling can be used to attach alkyne groups, extending the conjugation of the system, while Heck coupling can introduce vinyl groups. The ability to perform these transformations selectively at the C-7 position enables the construction of complex, three-dimensional molecules from a relatively simple starting material, underpinning its value as a versatile synthetic scaffold.

Precursors for Polycyclic Aromatic Hydrocarbons and Fused Ring Systems

This compound is a valuable precursor for the synthesis of larger, more complex ring systems, including fused polyheterocycles and, through further transformations, the carbon skeletons of polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgresearchgate.net Fused tetracyclic systems containing a quinoline (B57606) or isoquinoline moiety are a significant class of compounds due to their prevalence in bioactive natural products and pharmaceuticals. nih.gov

Synthetic strategies often involve building additional rings onto the existing isoquinolone framework. The iodine atom can facilitate intramolecular cyclization reactions, where a tethered reactive group is coupled to the C-7 position to form a new ring. For example, a chain attached to the nitrogen atom could be functionalized to react with the C-7 position via an intramolecular Heck or Suzuki reaction, leading to the formation of a new fused ring. Various methods have been developed for the synthesis of fused systems like indolo[2,3-b]quinolines starting from quinolin-2(1H)-one derivatives. nih.gov Other complex polycyclic fused-ring systems, such as isoquino[2',3':3,4]imidazo[2,1-b]quinazoline-triones, have been synthesized from isoquinoline precursors, demonstrating the utility of this core in building elaborate molecular architectures. researchgate.net While isoquinolones are heteroaromatic, their carbon framework can be considered a synthon for PAHs, which could potentially be formed through multi-step sequences involving deoxygenation and deamination to yield the purely carbocyclic aromatic system.

Development of Chiral Ligands for Asymmetric Catalysis

The isoquinoline scaffold has been identified as a privileged structure for the design of chiral ligands used in asymmetric catalysis. nih.gov Asymmetric catalysis is a crucial technology for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The rigidity of the isoquinoline ring system provides a well-defined structural backbone, which is essential for creating a precise chiral environment around a metal center.

This compound can serve as a key intermediate in the synthesis of such ligands. Chiral groups can be introduced at various positions, for example at the C-1 position of a tetrahydroisoquinoline derivative, or by creating atropisomeric biaryl systems where rotation around a single bond is restricted. nih.govresearchgate.net Axially chiral isoquinoline-derived ligands have been successfully synthesized and applied in enantioselective reactions. researchgate.netrsc.org The iodine atom at the 7-position provides a strategic site for modification. It can be used to attach phosphine (B1218219) groups, which are common coordinating atoms in catalysis, or to link the entire ligand to a solid support for catalyst recycling. By leveraging the isoquinoline core, chemists have developed novel chiral ligands for a range of metal-catalyzed reactions, including asymmetric oxidation and alkylation. acs.orgacs.org

Examples of Isoquinoline-Based Chiral Ligands

| Ligand Type | Description | Metal Complex Examples | Ref. |

|---|---|---|---|

| Axially Chiral Isoquinolinyl-Naphtholate | Ligands where chirality arises from restricted rotation around the C-Naphthyl bond. | Li, Ti, Zn, Mg, Pd, Pt | rsc.org |

| Bis-8-Aryl-isoquinoline Bis-alkylamine | Tetradentate ligands with bulky aryl groups at the C-8 position creating a confined chiral pocket. | Fe | acs.org |

| Bis-(1,2,3,4-tetrahydroisoquinolinium) | A chiral scaffold used to develop high-affinity ligands for biological targets. | N/A (Ligand Study) | nih.gov |

Integration into Functional Materials (e.g., fluorophores, chemical probes)

The quinolin-2(1H)-one core, also known as a carbostyril, is a well-known fluorophore, and its derivatives are increasingly being integrated into functional materials such as fluorescent probes and chemical sensors. researchgate.net The electronic properties of this heterocyclic system give rise to fluorescence, and modifications to the ring structure can be used to fine-tune its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

Derivatives of 7-(diethylamino)quinolin-2(1H)-one, which is structurally related to this compound, have been synthesized and characterized as fluorescent probes. nih.govunl.ptnih.govresearchgate.net These probes can be designed to detect specific analytes or changes in their environment. The iodine atom in this compound is a key site for synthetic elaboration to create such functional materials. For example, a Sonogashira coupling reaction can be used to attach a conjugated π-system to the 7-position, which can significantly alter the fluorescence properties and be used to create a sensor. The development of these materials is significant for applications in biological imaging, environmental monitoring, and diagnostics.

Contributions to Agrochemical Research and Development of Plant Protection Agents

The isoquinoline structural motif is found in compounds with a wide range of biological activities, including those relevant to agriculture. wikipedia.org Research into isoquinoline derivatives has led to the discovery of molecules with potential applications as plant protection agents. Specifically, derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and evaluated for their activity against plant pathogens.

In one study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and tested for their antioomycete activity against Pythium recalcitrans, a destructive plant pathogen. nih.govrsc.org Several of the synthesized compounds showed potent activity. For example, compound I23 from the study exhibited a half-maximal effective concentration (EC₅₀) of 14 μM, which was significantly more potent than the commercial agent hymexazol (B17089) (EC₅₀ = 37.7 μM). nih.gov This research highlights the potential of the isoquinolinone scaffold as a template for the development of new and effective agrochemicals. The 7-iodo substituent on the core structure provides a convenient point for chemical modification to optimize activity, selectivity, and physicochemical properties for agricultural applications.

Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

| Compound ID | EC₅₀ (μM) |

|---|---|

| I23 | 14.0 |

| I24 | 22.8 |

| I25 | 29.8 |

| I27 | 25.1 |

| Hymexazol (Commercial Standard) | 37.7 |

Data sourced from Wang et al. (2023). nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Iodoisoquinolin-1(2H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of iodinated isoquinolinones often involves halogenation strategies. For analogous compounds (e.g., 7-fluoro or 7-acetyl derivatives), methods like direct intramolecular C–H functionalization using hypervalent iodine reagents (e.g., PIDA) under metal-free conditions have been employed . Catalytic systems, such as Pd(II)/DMF/water mixtures, may enhance regioselectivity in iodination . Optimization should include temperature control (e.g., 80–100°C for iodination) and solvent selection (e.g., acetonitrile or dichloromethane), with yield monitoring via HPLC or NMR .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with isotopic signatures for iodine) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar dihydroisoquinolinones . Purity ≥95% can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of the isoquinolinone scaffold?

- Methodological Answer : Regioselectivity in iodination is influenced by directing groups and catalyst choice. For example:

- Electron-donating groups (e.g., methoxy at C6/C7) direct iodination to the C5 position via resonance stabilization .

- Transition-metal catalysis : Pd(II) or Co(III) systems enable C–H activation at sterically accessible positions, as shown in allylation/vinylation studies . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

- Methodological Answer :

- Functional group variation : Replace iodine with bioisosteres (e.g., CF3, Br) to assess pharmacophore requirements .

- Biological assays : Test inhibitory activity (e.g., IC50 determination) against targets like viral proteases or kinases, using protocols from analogous isoquinolinone inhibitors .

- Molecular docking : Map binding interactions (e.g., halogen bonding with catalytic residues) using software like AutoDock Vina, referencing crystallographic data from related compounds .

Q. How should researchers resolve contradictions in observed vs. predicted biological activity data for this compound derivatives?

- Methodological Answer :

- Data validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite screening : Use LC-MS to identify degradation products or reactive intermediates that may alter activity .

- Statistical analysis : Apply one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to confirm significance of discrepancies, as done in antioomycete activity studies .

Experimental Design & Analytical Techniques

Q. What analytical methods are critical for characterizing the electronic effects of iodine in this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Compare λmax shifts with non-halogenated analogs to assess conjugation changes .

- Cyclic voltammetry : Measure redox potentials to evaluate iodine’s electron-withdrawing impact .

- XPS : Quantify binding energy of the iodine 3d orbital to confirm covalent bonding .

Q. How can researchers optimize reaction scalability for this compound without compromising regiochemical fidelity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors for precise temperature and mixing control, as used in large-scale dihydroisoquinolinone synthesis .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track iodine incorporation in real time .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, stoichiometry) .

Data Interpretation & Troubleshooting

Q. What are common pitfalls in interpreting NMR data for iodinated isoquinolinones, and how can they be mitigated?

- Methodological Answer :

- Quadrupolar broadening : Iodine’s large atomic radius can cause signal splitting. Use higher magnetic fields (≥500 MHz) and deuterated solvents to improve resolution .

- Solvent artifacts : Avoid chloroform-d if iodine participates in halogen bonding; prefer DMSO-d6 .

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating coupling constants and spatial proximities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。